N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJDMHZGSERQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-3-nitrobenzoic Acid
The nitro-substituted benzoyl core is synthesized via nitration of 2-methylbenzoic acid. The methyl group directs nitration to the meta position, yielding 2-methyl-3-nitrobenzoic acid. This reaction is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, followed by gradual warming to room temperature. The electron-withdrawing nitro group stabilizes the intermediate arenium ion, ensuring regioselectivity. Yields exceeding 75% are achievable with strict temperature control to minimize polynitration byproducts.
Preparation of 2-(4-Fluorophenoxy)ethylamine
The amine precursor is synthesized in two stages:
- Etherification : 4-Fluorophenol reacts with ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-fluorophenoxy)ethanol. This SN2 reaction proceeds at 60–80°C with a 90% conversion rate.
- Amination : The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM). Subsequent displacement with aqueous ammonia (NH₃) at 50°C yields 2-(4-fluorophenoxy)ethylamine.
Amide Coupling Strategy
The final step involves coupling 2-methyl-3-nitrobenzoic acid with 2-(4-fluorophenoxy)ethylamine. HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in tetrahydrofuran (THF) are optimal for activating the carboxylic acid. The reaction is conducted at room temperature for 12–18 hours, achieving yields of 68–82% (Table 1).
Table 1 : Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU | THF | RT | 82 | 95 |
| EDC/HOBt | DMF | 0°C | 75 | 92 |
| DCC | DCM | RT | 68 | 89 |
Industrial Production and Process Optimization
Continuous Flow Nitration
Industrial-scale nitration employs continuous flow reactors to enhance safety and efficiency. A tubular reactor with HNO₃/H₂SO₄ at 10°C achieves 98% conversion with a residence time of 2 minutes, minimizing thermal degradation.
Green Chemistry Considerations
Solvent recycling and catalytic methods reduce environmental impact. For example, replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions decreases waste generation while maintaining 78% yield.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with a gradient of ethyl acetate/hexane (10–40%) removes unreacted starting materials and isomers. Final recrystallization from ethanol/water (7:3) enhances purity to >99%.
Analytical Validation
- HPLC-MS : A C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 30–70% over 15 minutes) confirms molecular ion peaks at m/z 347.1 [M+H]⁺.
- ¹H NMR : Key signals include δ 2.45 (s, 3H, CH₃), δ 4.15 (t, 2H, OCH₂), and δ 7.05–8.20 (m, 7H, aromatic).
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Over-nitration is mitigated by controlling the HNO₃ stoichiometry (1.05 equiv) and reaction temperature. Computational modeling predicts transition states to guide reagent design.
Amine Stability
The 2-(4-fluorophenoxy)ethylamine intermediate is hygroscopic; storage under nitrogen with molecular sieves ensures stability during coupling.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products Formed
Reduction: 2-methyl-3-aminobenzamide
Substitution: Various substituted phenoxyethyl derivatives
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-fluorophenoxyethylamine
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Fluorinated Substituents
Compound A : N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide ()
- Structural Features: Replaces the ethyl-fluorophenoxy group with a pyridopyrimidinyl moiety.
- Applications : Such heterocyclic systems are prevalent in kinase inhibitors and antiviral agents .
Compound B : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Structural Features : Incorporates a dihydrothienylidene ring fused to the benzamide.
- Applications : Similar fluorinated benzamides are explored in materials science and as fluorescent probes .
Compound C : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
- Structural Features: Substitutes the nitro group with a methoxy group and replaces the fluorophenoxyethyl chain with a chlorophenyl group.
- Key Differences : The methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in the target compound.
- Applications : Used in spectrofluorometric studies for metal ion detection, highlighting the role of substituents in modulating fluorescence .
Nitro-Containing Compounds
Compound D : Fluoroglycofen ethyl ester ()
- Structural Features: A nitrobenzoate ester with a chlorinated trifluoromethylphenoxy group.
- Key Differences : The ester linkage (vs. amide in the target compound) reduces hydrolytic stability but may enhance pesticidal activity.
- Applications : Used as a herbicide, indicating nitro groups in agrochemicals improve bioactivity against plant targets .
Compound E : 4-Chloro-N-[2-methyl-3-(tetrazol-1-yl)phenyl]-3-nitrobenzamide ()
- Structural Features : Integrates a tetrazole ring, a bioisostere for carboxylic acids.
- Key Differences : The tetrazole enhances metabolic stability and mimics carboxylate interactions in biological systems.
- Applications : Tetrazole-containing analogs are common in antihypertensive and antidiabetic drugs .
Fluorophenoxyethyl-Containing Analogs
Compound F : N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide ()
- Structural Features: Shares the 4-fluorophenoxyethyl chain but incorporates a spirocyclic diazaspiro system.
- Key Differences : The spiro scaffold introduces three-dimensional complexity, improving selectivity in enzyme inhibition.
- Applications : Spiro compounds are prioritized in CNS drug discovery due to blood-brain barrier penetration .
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Fluorophenoxyethyl Chain: This moiety improves lipophilicity and metabolic stability, as seen in spirocyclic analogs with enhanced bioavailability .
- Synthetic Strategies : Amide coupling using reagents like DCC/HOBt () is likely applicable to the target compound’s synthesis, ensuring high yield and purity .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound comprises several functional groups that contribute to its pharmacological profile:
- Fluorophenoxy group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Nitro group : Capable of undergoing bioreduction, potentially forming reactive intermediates that interact with cellular components.
- Amide bond : Often associated with bioactivity in various pharmaceutical compounds.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The nitro group can be reduced to form reactive species that may interfere with cellular functions. Additionally, the fluorophenoxy group may enhance the compound's binding affinity to proteins or enzymes, modulating their activity in various biochemical pathways.
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
-
Pain Modulation :
- The structural features of this compound suggest possible applications in pain management through modulation of P2X receptors, which are involved in pain signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
